molecular formula C8H13NO4 B12894748 Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate CAS No. 61546-62-1

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B12894748
CAS No.: 61546-62-1
M. Wt: 187.19 g/mol
InChI Key: MMPLABYBXZFVPZ-UHFFFAOYSA-N
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Description

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an isopropyl group attached to a 2-oxotetrahydrofuran-3-yl carbamate structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isopropyl alcohol with 2-oxotetrahydrofuran-3-yl isocyanate. This reaction typically occurs under mild conditions and does not require an inert atmosphere .

Another method involves the use of carbamoyl chlorides, which react with isopropyl alcohol to form the desired carbamate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and interactions with biological molecules differ from those of similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

61546-62-1

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

propan-2-yl N-(2-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C8H13NO4/c1-5(2)13-8(11)9-6-3-4-12-7(6)10/h5-6H,3-4H2,1-2H3,(H,9,11)

InChI Key

MMPLABYBXZFVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCOC1=O

Origin of Product

United States

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